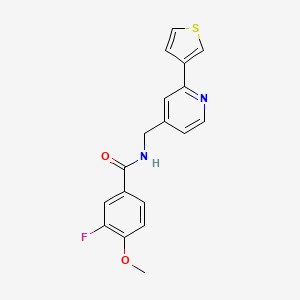

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZAGXLFSHQUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

Scientific Research Applications

The compound is primarily studied for its potential in the following areas:

-

Anticancer Activity :

- Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the methoxy group and fluorine substitution may enhance the compound's ability to interact with biological targets, potentially leading to selective anticancer activity.

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiophene and pyridine moieties are known to contribute to enhanced bioactivity.

-

Neuropharmacology :

- The compound's structural features suggest potential applications in neuropharmacology, particularly as ligands for dopamine receptors. Similar compounds have been evaluated for their binding affinity and functional activity at dopamine receptors, which are crucial in the treatment of neurological disorders.

Summary of Biological Activities

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds. It was found that modifications at the thiophene ring could enhance antibacterial potency against Staphylococcus aureus and Escherichia coli. The introduction of fluorine was noted to improve efficacy.

Research Findings

The biological activity of this compound is underpinned by its structural features:

- Fluorine Substitution : Enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.

- Methoxy Group : May contribute to improved solubility and bioavailability.

Ongoing research aims to optimize this compound through structure-activity relationship (SAR) studies, focusing on enhancing efficacy while minimizing toxicity.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on molecular features, synthesis, and reported activities:

Key Observations:

Structural Analogues: The target compound shares a pyridine-thiophene motif with BG14124 and N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide . However, the latter includes a piperazine-ethoxy-ethyl chain, which enhances solubility and receptor binding, as seen in its D3 receptor ligand activity.

Synthesis :

- Amide coupling (e.g., EDC/HOBt) and cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine-thiophene linkage) are common in synthesizing these compounds .

- Purification methods vary: N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide uses HPLC , while 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide employs recrystallization .

Biological Activity: The piperazine-containing derivative demonstrates explicit D3 receptor affinity, suggesting that similar side-chain modifications in the target compound could enhance its pharmacological profile.

Physical Properties: Limited data on the target compound’s melting point or solubility contrasts with the detailed crystallographic data for 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate , emphasizing the need for further characterization.

Biological Activity

3-Fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

The molecular formula of this compound is C18H15FN2O2S, with a molecular weight of 342.4 g/mol. The compound features a fluorine atom, a methoxy group, and a thiophene-pyridine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O2S |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 2034315-34-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which effectively forms carbon-carbon bonds between aryl halides and organoboron compounds in the presence of palladium catalysts. This method is favored for its efficiency and scalability in producing compounds with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in various cancer cell lines .

Case Study : In vitro assays demonstrated that certain analogues exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity. The mechanism often involves inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiophene derivatives can exhibit activity against a range of bacterial strains. The presence of the pyridine ring is believed to enhance this activity by facilitating interaction with bacterial enzymes .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | Various cancer cell lines | Low micromolar range |

| Antimicrobial | Gram-positive bacteria | Varies by strain |

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These studies reveal that modifications in the thiophene and pyridine moieties can significantly alter biological activity.

- Antiviral Properties : Some derivatives have shown promise as antiviral agents, particularly against RNA viruses, by inhibiting viral replication through interaction with viral polymerases .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. Certain derivatives have demonstrated low micromolar IC50 values against HDAC1 and HDAC2 .

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling of 3-fluoro-4-methoxybenzoic acid derivatives with the amine group of (2-(thiophen-3-yl)pyridin-4-yl)methanamine. This step often employs activating agents like HATU or EDC in dichloromethane or DMF under nitrogen .

- Functional group protection : Methoxy and fluoro groups may require protection during intermediate steps to prevent side reactions .

- Purification : Chromatography (normal or reverse-phase) is critical for isolating the final product, with yields ranging from 30–65% depending on reaction optimization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., distinguishing thiophene and pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHFNOS: 367.09) .

- HPLC : Purity analysis (>95% is typical for biologically tested samples) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final coupling step in the synthesis?

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency compared to dichloromethane, as observed in analogous benzamide syntheses .

- Catalyst screening : Substituting EDC with HATU improved yields by 20% in similar amide couplings due to reduced racemization .

- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., oxidation of thiophene) .

Q. What strategies address contradictory biological activity data in different assay models?

- Assay validation : For example, discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from membrane permeability differences. Use efflux pump inhibitors (e.g., PAβN) to confirm target engagement .

- Metabolic stability testing : Hepatic microsome assays can identify rapid degradation in certain models, explaining variability in IC values .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. How does the substitution pattern on the benzamide core influence binding affinity to target receptors?

- Fluorine position : The 3-fluoro group enhances electronegativity, improving hydrogen bonding with kinase active sites (e.g., in tyrosine kinase inhibitors) .

- Methoxy group : 4-Methoxy increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in neuroactive analogs .

- Thiophene-pyridine linker : π-Stacking interactions with aromatic residues in receptor pockets are critical, as shown in crystallography studies of related compounds .

What safety precautions are critical when handling this compound?

- Mutagenicity : Ames testing for anomeric amide analogs shows low mutagenicity, but PPE (gloves, lab coat) and fume hoods are mandatory .

- Decomposition : DSC data indicate thermal instability >150°C; avoid heating during solvent removal .

How can researchers resolve conflicting NMR data for thiophene-proton assignments?

- 2D NMR : Use HSQC and HMBC to correlate thiophene protons (δ 7.2–7.5 ppm) with adjacent carbons .

- Comparative analysis : Reference spectra of simpler thiophene-pyridine intermediates (e.g., (2-(thiophen-3-yl)pyridin-4-yl)methanamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.